Welcome to the BenchChem Online Store!
molecular formula C6H6O3 B165081 2-Methyl-3-furoic acid CAS No. 6947-94-0

2-Methyl-3-furoic acid

Cat. No. B165081
M. Wt: 126.11 g/mol
InChI Key: CFGQZVOVFIZRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05914351

Procedure details

To a stirred solution of water (400 mL) and conc. hydrochloric acid (40 mL) is added chloroacetaldehyde-dimethylacetal (300 g) and brought to reflux. The homogenous solution was then added to a stirred cooled solution of ethyl acetoacetate (260 g. 2 mol) in pyridine (500 mL). This reaction mixture was allowed to stir overnight at ambient temperature. The lower layer of the reaction mixture was then removed and combined with the methylene chloride (2×100 mL) extract of the upper layer after dilution with an equal volume of water. The combined organics were washed with 1N HCl (200 mL), and evaporation of the solvent left the crude ester. Hydrolysis of this ester was accomplished by refluxing for 1 hour in ethanol (100 mL) and sodium hydroxide (50 g) in water (700 mL). The reaction mixture was then poured into water/ice (3 L) and acidified with hydrochloric acid to give a cream precipitate which was collected on a filter, washed with water and dried, to produce 180 g of 2-methyl-3-furoic acid, m.p. 105-106° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.CO[CH:4](OC)[CH2:5]Cl.[C:9]([O:15]CC)(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].[OH-].[Na+]>N1C=CC=CC=1.C(O)C.O>[CH3:13][C:11]1[O:12][CH:4]=[CH:5][C:10]=1[C:9]([OH:15])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 g
Type
reactant
Smiles
COC(CCl)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
water ice
Quantity
3 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The homogenous solution was then added to a stirred
CUSTOM
Type
CUSTOM
Details
The lower layer of the reaction mixture was then removed
EXTRACTION
Type
EXTRACTION
Details
extract of the upper layer after dilution with an equal volume of water
WASH
Type
WASH
Details
The combined organics were washed with 1N HCl (200 mL), and evaporation of the solvent
WAIT
Type
WAIT
Details
left the crude ester
CUSTOM
Type
CUSTOM
Details
Hydrolysis of this ester
CUSTOM
Type
CUSTOM
Details
to give a cream precipitate which
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1OC=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.